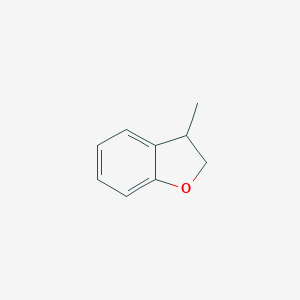

3-methyl-2,3-dihydrobenzofuran

Descripción general

Descripción

3-methyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C₉H₁₀O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allylphenols under acidic conditions. This reaction typically uses a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the cyclization process . Another method involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: 3-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Benzofuranones.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

3-Methyl-2,3-dihydrobenzofuran derivatives have been identified as possessing various pharmacological properties. Notably, they exhibit potential as melatonergic agents, which can influence circadian rhythms and sleep disorders. Research indicates that these compounds can bind to human melatonergic receptors with high affinity, suggesting their use in treating conditions like insomnia and seasonal affective disorder .

Case Study: Melatonergic Activity

A study on novel derivatives of benzofuran and dihydrobenzofuran highlighted their effectiveness as melatonergic agents. These compounds demonstrated the ability to modulate neural and endocrine functions, which are critical for regulating sleep-wake cycles and other physiological processes . The findings suggest that such compounds could be developed into therapeutic agents for managing sleep disorders.

Synthesis of Bioactive Molecules

Diversity-Oriented Synthesis

The synthesis of libraries based on 2,3-dihydrobenzofurans has been reported to yield compounds with diverse biological activities. For instance, a study demonstrated efficient synthetic protocols for preparing 3-carboxy-2-aryl benzofurans using palladium-catalyzed reactions . These libraries can be screened for various bioactivities, leading to the discovery of new drugs.

Case Study: In Vivo Evaluation

Research involving 2,3-dihydro-1-benzofuran derivatives showcased their efficacy in animal models for neuropathic pain. The compounds were tested in a paclitaxel-induced neuropathy model, revealing significant analgesic effects . This underscores the therapeutic potential of this compound derivatives in pain management.

Insecticidal Applications

Insecticidal Activity

Recent studies have explored the insecticidal properties of dihydrobenzofuran derivatives. Compounds synthesized from 2,3-dihydrobenzo[b]furan exhibited notable insecticidal activity against various pests . This application highlights the compound's potential in agricultural chemistry as an eco-friendly alternative to synthetic pesticides.

MAO-B Inhibition

Design and Synthesis of Inhibitors

The design of chalcogenyl-2,3-dihydrobenzofuran derivatives has been investigated for their activity as monoamine oxidase B (MAO-B) inhibitors. These compounds were synthesized using solvent-free methodologies and showed promising inhibitory effects on MAO-B activity, which is relevant for treating neurodegenerative diseases like Parkinson's disease .

Material Science Applications

Polymer Chemistry

The unique structural features of this compound make it a candidate for applications in polymer chemistry. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2,3-Dihydrobenzofuran | Basic benzofuran structure without substituents | Found in natural products; less bioactive |

| 6-Methyl-2,3-dihydrobenzofuran | Methyl substitution at the 6-position | May exhibit different pharmacological properties |

| This compound | Methyl group at the 3-position | Enhanced interaction with biological targets |

| Benzofuran derivatives | Varying substitutions on the rings | Diverse biological activities depending on substitutions |

Mecanismo De Acción

The mechanism of action of 3-methyl-2,3-dihydrobenzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For example, some benzofuran compounds exert their effects by inhibiting enzymes or interfering with cellular signaling pathways . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

- 2-Methyl-2,3-dihydrobenzofuran

- 2,3-Dihydro-2-methylbenzofuran

- 2-Methylcoumaran

Comparison: 3-methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

3-Methyl-2,3-dihydrobenzofuran is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring. The methyl group at the 3-position influences its biological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and purity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- In Vitro Studies : Research indicates that derivatives of benzofuran exhibit significant cytotoxicity against leukemia and solid tumors. For instance, a study demonstrated that certain benzofuran derivatives had IC50 values as low as 1.136 μM against K562 leukemia cells .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | K562 (Leukemia) | 1.136 | |

| Novel Benzofuran Derivative | A2780 (Ovarian) | 2.74 | |

| Benzofuran Substituted Chalcone | MCF-7 (Breast) | <10 |

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that they can inhibit key cellular pathways such as NF-κB, which is crucial for cancer cell survival .

Antibacterial and Antiviral Properties

Beyond its anticancer effects, this compound has demonstrated antibacterial activity against various microorganisms:

- Antibacterial Activity : Compounds within the benzofuran class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited inhibition zones of up to 24 mm against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Benzofuran Derivative | S. aureus | 23 | |

| Benzofuran Derivative | E. coli | 24 |

- Antiviral Activity : Some studies suggest that benzofuran compounds may possess antiviral properties as well, with potential applications in treating infections such as hepatitis C .

Pharmacological Applications

Due to its biological activity, this compound is being explored as a lead compound for developing new therapeutic agents:

- Antidepressants and Cannabinoid Modulators : The compound has been identified as a potential candidate for antidepressant development due to its interaction with cannabinoid receptors.

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on human oral squamous cell carcinoma cells (CAL 27). The results indicated significant cytotoxicity and apoptosis induction in treated cells .

- Pharmacological Assessment : Another investigation focused on the pharmacokinetic properties of derivatives based on this structure, revealing favorable absorption and distribution characteristics that enhance their therapeutic viability .

Propiedades

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGROPVYQGZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341917 | |

| Record name | 3-Methyl-2,3-dihydro-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-73-7 | |

| Record name | 3-Methyl-2,3-dihydro-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of using the photostimulated reaction with reduced ethyl benzoate for synthesizing 3-methyl-2,3-dihydro-benzofuran?

A1: The photostimulated reaction of 1-allyloxy-2-bromobenzene with the monoanion of reduced ethyl benzoate (5H) provides a fast and efficient method for synthesizing 3-methyl-2,3-dihydro-benzofuran []. This method avoids the use of tin, a common reagent in hydrodehalogenation reactions, making it a more environmentally friendly alternative []. The reaction proceeds with high yields, reaching up to 97% in the case of 1-allyloxy-2-bromobenzene [].

Q2: How does the reactivity of reduced ethyl benzoate (5H) compare to other reagents in similar reactions?

A2: Competition experiments demonstrate that 5H exhibits high reactivity towards 1-naphthyl radicals, reacting approximately five times faster than benzenethiolate ions []. This reactivity is near the diffusion limit rate, highlighting its efficiency in these types of reactions [].

Q3: Are there any challenges associated with synthesizing 3-methyl-2,3-dihydro-benzofuran using the photostimulated reaction with reduced ethyl benzoate?

A3: While the reaction with the bromo derivative provides high yields, using 1-allyloxy-2-chlorobenzene results in a lower yield of 55% []. This yield can be improved to 91% by adding acetone enolate ion as an entrainment reagent []. This suggests that the reaction conditions may need to be optimized depending on the starting materials used.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.